molecular formula C10H5Cl2F2NO B1433770 Quinoline, 2,4-dichloro-6-(difluoromethoxy)- CAS No. 1422496-25-0

Quinoline, 2,4-dichloro-6-(difluoromethoxy)-

Cat. No. B1433770
CAS RN: 1422496-25-0
M. Wt: 264.05 g/mol
InChI Key: ZUKHRPURDYYXNS-UHFFFAOYSA-N
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Description

“Quinoline, 2,4-dichloro-6-(difluoromethoxy)-” is a chemical compound with the molecular formula C10H5Cl2F2NO . It’s a derivative of quinoline, a nitrogen-containing bicyclic compound .


Physical And Chemical Properties Analysis

The molecular weight of “Quinoline, 2,4-dichloro-6-(difluoromethoxy)-” is computed to be 266.05 g/mol . Other physical and chemical properties such as Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, Isotope Atom Count, Defined Atom Stereocenter Count, Undefined Atom Stereocenter Count are not explicitly mentioned in the available resources .

Scientific Research Applications

Crystal Structure Analysis Research on the crystal structures of quinoline derivatives, including variations with dichloro and difluoromethoxy substituents, has highlighted their significance in forming supramolecular arrangements through a combination of interactions like C–H⋯X, C–X⋯π, and π⋯π interactions. These interactions are crucial in generating cage-type and π(quinoline)⋯π(quinoline) dimeric motifs, which are important for understanding the solid-state chemistry of these compounds (de Souza et al., 2015).

Metal Cation Binding Quinoline derivatives have been studied for their binding properties towards metal cations, showcasing the potential for application in detecting and quantifying metal ions. Novel macrocycles incorporating quinoline moieties have shown selective fluorescent and colorimetric chemosensor capabilities for Cu(II), indicating their usefulness in environmental monitoring and analytical chemistry (Abel et al., 2016).

Src Kinase Inhibition Compounds with the quinoline structure, specifically 4-anilino-5,10-dihydro-pyrimido[4,5-b]quinolines, have been identified as potent inhibitors of Src kinase activity. This activity suggests their potential in developing therapeutic agents targeting cancer and other diseases where Src kinase plays a crucial role (Boschelli et al., 2003).

Synthetic Applications The synthesis of quinoline derivatives via A3-coupling presents an efficient method for creating biologically active and industrially useful compounds. This methodology highlights the versatility and utility of quinoline structures in organic synthesis, offering routes to antimicrobial, anti-inflammatory, and anticonvulsant agents (Naidoo & Jeena, 2017).

Corrosion Inhibition Quinoline derivatives have demonstrated excellent corrosion inhibition properties on mild steel in hydrochloric acid solution. Their effectiveness as inhibitors, alongside the theoretical backing from density functional theory and molecular dynamic simulations, suggests their potential in materials science for protecting metals against corrosion (Lgaz et al., 2017).

Mechanism of Action

Quinolones, including “Quinoline, 2,4-dichloro-6-(difluoromethoxy)-”, act by converting their targets, gyrase and topoisomerase IV, into toxic enzymes that fragment the bacterial chromosome . This leads to cell death and is a very effective way of killing bacteria .

properties

IUPAC Name

2,4-dichloro-6-(difluoromethoxy)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2F2NO/c11-7-4-9(12)15-8-2-1-5(3-6(7)8)16-10(13)14/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUKHRPURDYYXNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)F)C(=CC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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